molecular formula C12H14O4 B182075 5-tert-Butylisophthalic acid CAS No. 2359-09-3

5-tert-Butylisophthalic acid

Cat. No.: B182075
CAS No.: 2359-09-3
M. Wt: 222.24 g/mol
InChI Key: BJLUCDZIWWSFIB-UHFFFAOYSA-N
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Description

5-tert-Butylisophthalic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of isophthalic acid, where a tert-butyl group is attached to the fifth position of the benzene ring. This compound is known for its white to almost white crystalline powder form and has a melting point of over 300°C .

Scientific Research Applications

5-tert-Butylisophthalic acid has several applications in scientific research, including:

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

It’s noted that it may cause respiratory irritation , suggesting that it could interact with the respiratory system.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory system irritation .

Action Environment

It’s worth noting that the compound is solid at room temperature and has a melting point of over 300°c , suggesting that it’s stable under a wide range of temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-tert-Butylisophthalic acid can be synthesized through various methods. One common method involves the alkylation of isophthalic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 5-tert-butyl-m-xylene. This process uses a catalyst such as cobalt or manganese acetate in the presence of air or oxygen at elevated temperatures and pressures. The resulting product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butylisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters or amides.

Comparison with Similar Compounds

Uniqueness: 5-tert-Butylisophthalic acid is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and affects its chemical reactivity. This makes it particularly useful in the synthesis of high-performance materials and in applications requiring specific hydrophobic interactions .

Properties

IUPAC Name

5-tert-butylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLUCDZIWWSFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062345
Record name 5-tert-Butylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2359-09-3
Record name 5-tert-Butylisophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2359-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)-
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Record name 5-tert-Butylisophthalic acid
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Record name 5-tert-butylisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-tert-Butylisophthalic acid (5-tert-H2IPA) has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. []

A: Yes, researchers frequently characterize this compound using techniques like Infrared (IR) spectroscopy and 1H-NMR spectroscopy. [, , , ]

A: Poly(ethylene terephthalate) copolymers containing this compound exhibit good thermal stability, remaining stable up to approximately 395 °C. []

A: Incorporating this compound into poly(ethylene terephthalate) increases its glass-transition temperature and decreases its melting temperature compared to copolymers without this modification. [] Additionally, it contributes to enhanced brittleness reduction in these materials. []

A: Yes, coordination polymers (CPs) incorporating this compound, such as CP2 and CP3 in a study focusing on Co-based CPs, have demonstrated notable catalytic activity in Knoevenagel condensation reactions. [] Specifically, CP2 and CP3 effectively catalyzed the reaction between benzaldehyde and ethyl cyanoacetate, achieving conversions of 91.3% and 96.6%, respectively, within a 120-minute timeframe. []

A: Yes, a study focusing on metal-organic gels (MOGs) explored the use of this compound to modify Fe-tricarboxylate MOGs. [] The resulting tert-butyl-substituted MOGs were successfully synthesized in both alcohol and DMF solvents. []

A: Yes, density functional theory (DFT) calculations at the B3LYP/6-311+g(d) level have been used to study the presumed hypercoordinate intermediates involved in carboxylate exchange reactions at the selenium(II) center. [] These calculations were specifically employed to model the reactions of a series of compounds, including those related to this compound. []

A: Research indicates that varying the substituents on isophthalic acid, such as transitioning from hydrogen to hydroxyl groups or tert-butyl groups, can influence the coordination number of metal ions within the resulting structures. [] In the case of zinc-based coordination polymers, this substituent variation led to a decrease in dimensionality, shifting from a 2D (4,4) net to a 1D double-stranded chain and ultimately to a 1D chain. []

A: Studies have shown that the presence of different substituents on the isophthalic acid framework can directly affect the coordination behavior of the carboxylate groups. [] These variations in coordination modes subsequently play a crucial role in shaping the final structures of the resulting coordination polymers. []

A: this compound is frequently employed as a linking ligand in the construction of MOFs. Its ability to bridge metal ions arises from the presence of two carboxylate groups in its structure. [, , , , , , , ]

A: Several MOFs have been synthesized using this compound, including: * Ln3+@Cd-MOFs (Ln = Eu, Tb, Sm, Dy) []* [Pb(H2O)(tip)]n (1), [Pb3(μ4-O)(tip)2]n (2) and [Pb4(μ4-O)(tip)3]n (3) []* [Zn6(tbip)4(trz)2·H2O]n []* {[Mn3Li2(TBIP)4(DMF)4] []* {[Cd(BBIP)(TBIP)]·EtOH}n []

A: The presence of a bulky tert-butyl group and hydrophilic carboxylate groups in this compound can lead to the formation of bi-porous MOFs with both hydrophilic and hydrophobic channels, as demonstrated in the synthesis of {[(Me2NH2)2]·[Cd3(5-tbip)4]·2DMF}n. []

A: Research has shown that the incorporation of this compound into Cadmium(II) coordination polymers can impart luminescent properties. [] These coordination polymers, when excited under UV light, exhibit notable fluorescent emissions. []

A: Yes, studies have explored the use of Cadmium(II) coordination polymers containing this compound as luminescent sensors for specific analytes. [] For instance, these complexes have shown potential for detecting mercury ions (Hg2+) in aqueous solutions by exhibiting a decrease in luminescence intensity upon interaction with the target analyte. []

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